molecular formula C19H20F3NO5S B15150647 Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B15150647
M. Wt: 431.4 g/mol
InChI Key: CLMXYXFIHZKJIG-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenylsulfonyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 2-bromo-3,3,3-trifluoro-2-hydroxypropanoate with 4-ethyl(phenylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield the corresponding sulfone, while reduction with LiAlH4 would produce the sulfide derivative.

Scientific Research Applications

Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenylsulfonyl group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
  • Ethyl 2-(phenylsulfonyl)acetate
  • 2-[4-(Methylsulfonyl)phenyl]ethylamine

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity in various applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C19H20F3NO5S

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-[4-[benzenesulfonyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H20F3NO5S/c1-3-23(29(26,27)16-8-6-5-7-9-16)15-12-10-14(11-13-15)18(25,19(20,21)22)17(24)28-4-2/h5-13,25H,3-4H2,1-2H3

InChI Key

CLMXYXFIHZKJIG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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